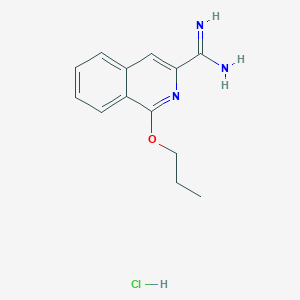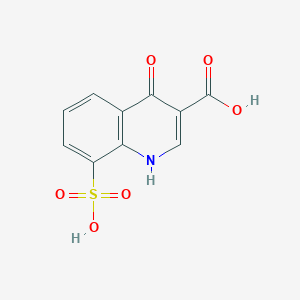
4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a sulfonic acid group at the 8th position and a carboxylic acid group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from quinoline derivatives. One common method involves the sulfonation of quinoline followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and oxidation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of these methods makes it feasible to produce the compound in quantities sufficient for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonic acid and carboxylic acid groups play crucial roles in these interactions, facilitating strong binding to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the sulfonic acid group, which affects its solubility and reactivity.
8-Sulfoquinoline:
Uniqueness
The presence of both sulfonic acid and carboxylic acid groups in 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
876303-40-1 |
|---|---|
Molekularformel |
C10H7NO6S |
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO6S/c12-9-5-2-1-3-7(18(15,16)17)8(5)11-4-6(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |
InChI-Schlüssel |
FKTVHRZETGCILU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


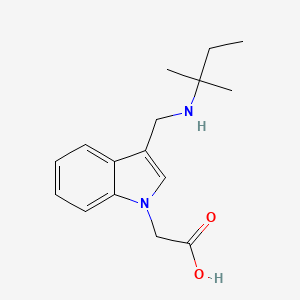





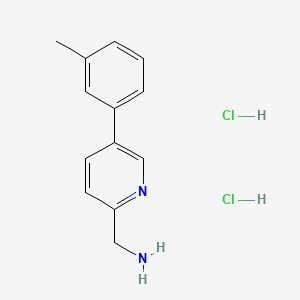

![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)
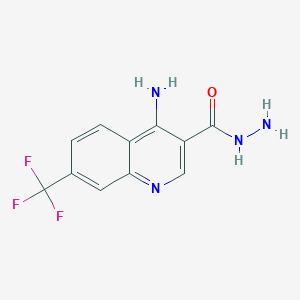
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)

